molecular formula C19H20F2N2O5S2 B2361380 N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 690249-32-2

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2361380
CAS No.: 690249-32-2
M. Wt: 458.49
InChI Key: CRIFBUPLEGVABT-UHFFFAOYSA-N
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Description

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by the presence of difluoromethyl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the difluoromethyl sulfonyl intermediate: This step involves the reaction of a suitable aromatic compound with difluoromethyl sulfonyl chloride under controlled conditions.

    Coupling with piperidin-1-ylsulfonyl benzamide: The intermediate is then reacted with piperidin-1-ylsulfonyl benzamide in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(trifluoromethyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
  • N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(4-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by case studies and detailed research findings.

Chemical Structure

The molecular formula of this compound is C17H17F2N3O3S2C_{17}H_{17}F_2N_3O_3S_2, with a molecular weight of 385.5 g/mol. The compound features a piperidine ring substituted with sulfonyl groups, which are critical for its biological activity.

1. Antibacterial Activity

Research has demonstrated that compounds containing sulfonamide and piperidine moieties exhibit notable antibacterial properties. In a study evaluating various derivatives, several showed strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth. For instance, derivatives with similar structural features were reported to have IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains .

2. Antitumor Activity

The compound's potential as an antitumor agent has been investigated through structure-activity relationship (SAR) studies. For example, benzamide derivatives similar to this compound have shown significant inhibitory effects in HepG2 cancer cells, with IC50 values as low as 0.12 µM, indicating strong apoptotic activity through the upregulation of cleaved caspase-3 and HIF-1α pathways .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it demonstrates potent inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and urea cycle disorders, respectively. In related studies, compounds with similar structures exhibited strong AChE inhibition with IC50 values significantly lower than standard inhibitors .

Case Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives were screened for antibacterial activity against multiple strains. The results indicated that compounds featuring the difluoromethyl sulfonyl group had enhanced efficacy against gram-positive bacteria compared to controls like ciprofloxacin.

Case Study 2: Antitumor Mechanism Elucidation

In vitro studies on HepG2 cells revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation. This underscores the potential of this compound in cancer therapeutics.

Summary of Biological Activities

Activity Target IC50 Values (µM) Reference
AntibacterialSalmonella typhi, Bacillus subtilis0.63 - 6.28
AntitumorHepG2 Cells0.12 - 0.13
AChE InhibitionAcetylcholinesterase< 5
Urease InhibitionUrease< 10

Properties

IUPAC Name

N-[4-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)16-9-7-15(8-10-16)22-18(24)14-5-4-6-17(13-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIFBUPLEGVABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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